molecular formula C20H20N4S B4178768 3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole

3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B4178768
M. Wt: 348.5 g/mol
InChI Key: GHLBQBUUEBENOF-UHFFFAOYSA-N
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Description

“3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole” is a complex organic compound. It is related to a class of compounds that have been studied for their interactions with various biological targets .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of 1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids were synthesized and evaluated for carbonic anhydrase inhibitory activity . Another study described the synthesis of 3-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-8-nitro-5H-[1,2,4]triazino[5,6-b]indole .


Molecular Structure Analysis

The molecular structure of “3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole” is complex, and it’s likely to have multiple tautomeric forms . The compound is likely to have interesting electronic properties due to the presence of multiple nitrogen atoms in the triazino[5,6-b]indole core .


Chemical Reactions Analysis

The chemical reactions involving “3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole” are likely to be complex and varied. For instance, a series of substituted 1,2,4-triazino[5,6-b]indole-3-thioether molecules were identified as effective Eis inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole” are likely to be influenced by its complex molecular structure. The presence of multiple nitrogen atoms in the triazino[5,6-b]indole core is likely to confer interesting electronic properties .

Mechanism of Action

The mechanism of action of “3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole” is likely to be complex and varied. For instance, it has been suggested that similar compounds may interact with aldose reductase (AKR1B1), a significant target for designing drugs to counteract the development of diabetic complications . Another study suggested that similar compounds may inhibit urease enzyme .

Future Directions

The future research directions for “3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole” could include further exploration of its biological activity and potential therapeutic applications. For instance, it could be interesting to investigate its interactions with other biological targets .

properties

IUPAC Name

3-benzylsulfanyl-5-butyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4S/c1-2-3-13-24-17-12-8-7-11-16(17)18-19(24)21-20(23-22-18)25-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLBQBUUEBENOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzylsulfanyl-5-butyl-[1,2,4]triazino[5,6-b]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole
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3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole
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3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole
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3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole

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